1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole
Description
1-Methyl-3-(3-nitrophenyl)-5-(p-tolyl)-1H-1,2,4-triazole is a triazole derivative characterized by:
Properties
Molecular Formula |
C16H14N4O2 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
1-methyl-5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C16H14N4O2/c1-11-6-8-12(9-7-11)16-17-15(18-19(16)2)13-4-3-5-14(10-13)20(21)22/h3-10H,1-2H3 |
InChI Key |
HCCTTYTWYLSDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Solvent and Base Selection
Polar aprotic solvents like DMSO enhance the solubility of cesium enolates, critical for cycloaddition reactions. In contrast, ethanol or dichloromethane is preferred for acid-catalyzed condensations.
Chemical Reactions Analysis
1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl or tolyl groups can be replaced with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Scientific Research Applications
Research indicates that 1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole possesses significant biological activity. It has been studied for its potential as an inhibitor of various enzymes and receptors, suggesting utility in pharmacological applications. Key areas of biological activity include:
- Anticancer Activity : The compound has shown promise as an antitumor agent by interfering with metabolic pathways and signal transduction processes. Studies have demonstrated its ability to inhibit specific proteins involved in cancer cell proliferation .
- Antimicrobial Properties : The triazole moiety is known for its antimicrobial activity against various bacterial strains and fungi. Its derivatives have been reported to exhibit significant antibacterial properties .
Applications in Drug Development
The mechanism of action for this compound involves binding to specific molecular targets such as enzymes and receptors. This binding can inhibit their activity or modulate their function, affecting various biological pathways involved in metabolism and gene expression.
Case Studies
- Antitumor Studies : A series of synthesized compounds based on the triazole framework were evaluated for their antitumor efficacy against leukemia, melanoma, lung, and ovarian cancer cell lines. Molecular docking simulations indicated that certain derivatives could act as inhibitors of methionine aminopeptidase type II (MetAp2), leading to apoptosis induction .
- Antimicrobial Efficacy : In vitro studies have confirmed that derivatives of this compound exhibit promising antimicrobial activities against a range of pathogens. These findings highlight the compound's potential as a lead structure for developing new antibiotics .
Industrial Applications
The compound's unique properties also make it suitable for various industrial applications:
- Agricultural Use : Due to its antifungal and antibacterial properties, it can be utilized in the formulation of pesticides or fungicides.
- Material Science : The stability and reactivity of triazole compounds can be exploited in polymer chemistry and materials science.
Summary of Findings
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with metabolic pathways, signal transduction, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
Key Observations :
- Nitro Groups: The 3-nitrophenyl group in the target compound may confer similar bioactivity to nitro-containing analogs like PTAL 05-02 (trypanocidal) or Compound 1 (enzyme inhibition) . However, nitro groups are associated with genotoxic risks, as noted in for Megazol analogs .
- p-Tolyl vs.
Comparison :
Structural and Electronic Properties
- Hydrogen Bonding : The nitro group in the target compound may participate in hydrogen bonding (as described in ), influencing crystal packing or target binding .
- Electron Effects : The 3-nitrophenyl group’s electron-withdrawing nature contrasts with electron-donating groups (e.g., p-tolyl), creating a polarized triazole core that may enhance intermolecular interactions .
Biological Activity
1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole is a synthetic compound belonging to the triazole family, recognized for its diverse biological activities. The unique substitution pattern of this compound, which includes a methyl group, a nitrophenyl group, and a tolyl group, contributes to its reactivity and potential pharmacological applications. This article aims to explore the biological activity of this compound based on recent research findings.
The molecular formula of this compound is C16H14N4O2, with a molecular weight of 294.31 g/mol. The structure includes a triazole ring that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O2 |
| Molecular Weight | 294.31 g/mol |
| IUPAC Name | 1-methyl-5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-triazole |
| InChI Key | HCCTTYTWYLSDRJ-UHFFFAOYSA-N |
Research indicates that this compound may act as an inhibitor of specific enzymes and receptors. The binding of this compound to molecular targets can inhibit their activity or modulate their function, thereby affecting various biological pathways involved in metabolism and gene expression.
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. In studies involving various triazole derivatives, compounds similar to this compound demonstrated significant activity against pathogens such as Mycobacterium tuberculosis and other bacterial strains. For instance, hybrid compounds incorporating triazole scaffolds displayed minimum inhibitory concentration (MIC) values indicating potent antimicrobial effects .
Antitrypanosomal Activity
A study evaluated the trypanocidal potential of triazole analogs, showing that certain derivatives exhibited IC50 values significantly lower than conventional treatments for Trypanosoma cruzi, the causative agent of Chagas disease. Although specific data for this compound were not detailed in this context, its structural similarity suggests potential efficacy against similar targets .
Cytotoxicity Studies
In vitro assays have been conducted to assess the cytotoxic effects of various triazole derivatives on mammalian cell lines. These studies typically employ the MTT assay to evaluate cell viability upon exposure to increasing concentrations of the compounds. Results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others maintain acceptable safety profiles .
Study on Antimycobacterial Activity
A recent study synthesized novel hybrid compounds based on triazoles and evaluated their efficacy against Mycobacterium tuberculosis. Among the tested compounds, several showed promising results with MIC values below 21.25 μM. This highlights the potential application of triazole derivatives in tuberculosis treatment .
Evaluation of DprE1 Inhibition
Another investigation focused on designing inhibitors targeting DprE1 enzyme critical for Mycobacterium tuberculosis survival. Compounds derived from triazoles demonstrated significant inhibition with IC50 values ranging from 2.2 to 3.0 μM. This suggests that structural modifications in triazoles can enhance their biological activity against tuberculosis .
Q & A
Q. What are the standard synthetic routes for preparing 1-Methyl-3-(3-nitrophenyl)-5-(p-tolyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized for yield improvement?
The compound is typically synthesized via cyclocondensation of substituted hydrazines and carbonyl precursors. For example, reacting 3-nitrobenzaldehyde derivatives with p-tolyl-substituted hydrazines, followed by methylation using iodomethane or dimethyl sulfate. Optimization involves:
- Catalysts : 1-Methylimidazole or 3-nitro-1H-1,2,4-triazole (0.5–1.0 equiv) to accelerate cyclization .
- Solvents : Polar aprotic solvents (DMF, DMSO) at 80–120°C for 6–12 hours.
- Microwave-assisted synthesis : Reduces reaction time to 15–30 minutes with yields of 80–90% under 150°C .
- Purification : Column chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this triazole derivative?
- NMR : ¹H and ¹³C NMR in DMSO-d6 to identify substituents (e.g., methyl at δ 2.35 ppm, aromatic protons at δ 7.2–8.5 ppm) .
- X-ray crystallography : Single-crystal diffraction using SHELXL () with Mo Kα radiation (λ = 0.71073 Å). Data refinement via WinGX () and visualization with ORTEP-3 ().
- IR spectroscopy : Peaks at ~1600 cm⁻¹ (C=N) and ~1520 cm⁻¹ (NO₂) confirm functional groups .
Q. How is the biological activity of this compound screened against targets like EGFR?
- In silico docking : Molecular docking (AutoDock Vina) using hEGFR crystal structure (PDB: 1M17) to assess binding affinity. Triazole-thione derivatives show IC₅₀ values of 10–50 nM .
- In vitro assays : Enzyme inhibition assays with recombinant hEGFR, measuring ATP consumption (luminescence-based) at 37°C .
- Selectivity testing : Cross-screening against COX-2 or other kinases to confirm target specificity .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., twinning or disorder) be resolved during structural refinement?
- Twinning detection : Use SHELXL’s BASF parameter to model twinned data. For high-resolution data (d < 1.0 Å), apply the Hooft y parameter to refine Flack x .
- Disorder modeling : Split positions with PART instructions in SHELXL, refining occupancy factors iteratively. Apply restraints (SIMU/DELU) to stabilize geometry .
- Validation : Check R-factor convergence (Δ < 0.05) and Platon’s ADDSYM for missed symmetry .
Q. What computational methods are used to predict the electronic properties and reactivity of this triazole derivative?
- DFT calculations : Gaussian 09 at B3LYP/6-311G(d,p) level to optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV). Solvent effects (DMSO) are modeled via PCM .
- Molecular electrostatic potential (MEP) : Visualized with GaussView to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient) .
- TD-DFT : Predict UV-Vis spectra (λmax ~280 nm) for comparison with experimental solvatochromic data .
Q. How do solvent polarity and substituent effects influence the pKa and stability of this compound?
- pKa determination : Potentiometric titration in 47 solvents (e.g., water, DMSO, ethanol). Use the Yasuda-Shedlovsky extrapolation for aqueous pKa (~6.2) .
- Solvatochromic analysis : UV-Vis shifts (Δλ = 20–30 nm) in solvents of varying polarity (ET(30) scale) correlate with π→π* transitions .
- Stability studies : Accelerated degradation tests (40°C/75% RH) show t₉₀ > 6 months in inert atmospheres .
Q. What advanced strategies are employed to resolve low activity in EGFR inhibition assays?
- Scaffold hopping : Replace the p-tolyl group with thiophene or trifluoromethoxy substituents to enhance lipophilicity (logP optimization) .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the triazole N-position to improve bioavailability .
- Structure-activity relationship (SAR) : Systematic variation of nitro and methyl groups to map steric/electronic requirements .
Q. How is microwave irradiation optimized for scalable synthesis of triazole derivatives?
- Parameters : Power (300–600 W), temperature (120–180°C), and reaction time (10–20 minutes) to balance yield and decomposition .
- Continuous flow systems : Couple microwave reactors with in-line HPLC monitoring for real-time yield analysis .
- Energy efficiency : Compare with conventional methods using E-factor (kg waste/kg product) metrics .
Q. What methodologies are used to validate docking poses in silico for this compound?
- Molecular dynamics (MD) simulations : Run 100 ns trajectories (AMBER) to assess binding pose stability (RMSD < 2.0 Å) .
- MM-PBSA/GBSA : Calculate binding free energies (ΔG ~-35 kcal/mol) to rank docking poses .
- Experimental correlation : Compare predicted IC₅₀ with in vitro results to refine scoring functions .
Q. How are high-throughput crystallography pipelines adapted for triazole-based compounds?
- Automated data collection : Use synchrotron radiation (e.g., Diamond Light Source) with sample changers for rapid screening .
- Phasing pipelines : SHELXC/D/E for experimental phasing with SAD/MAD data. For small molecules, direct methods in SHELXT .
- Database integration : Upload CIF files to CCDC/CSD for immediate cross-referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
